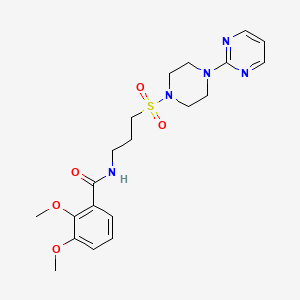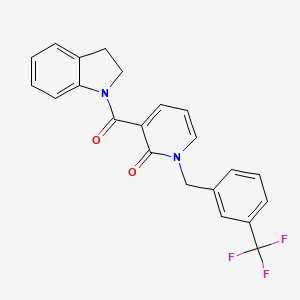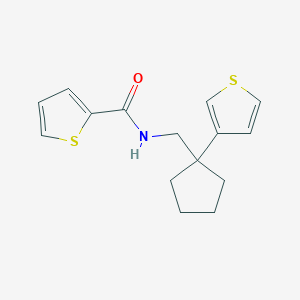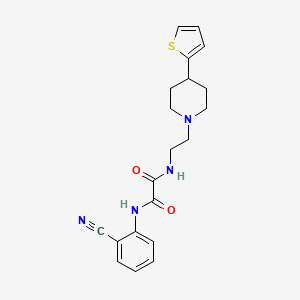![molecular formula C14H9ClF3NO3 B2409975 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde CAS No. 937604-86-9](/img/structure/B2409975.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a benzenecarbaldehyde group (a benzene ring attached to a formyl group). The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom, and the benzene ring is substituted with a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the pyridine and benzene rings), which contribute to its stability. The electronegative trifluoromethyl group, chlorine atom, and methoxy group would create areas of high electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group. The presence of the formyl group could make it a target for nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group, chlorine atom, and methoxy group could influence its polarity, solubility, and boiling/melting points .Wissenschaftliche Forschungsanwendungen
1. Chemical Reactions and Structures
- Reactions with Hydroxypyridines : A study explored the reactions between various hydroxypyridines and chloro-trinitrobenzene, which could relate to the compound of interest due to the pyridine structure. These reactions result in different products depending on the specific hydroxypyridine used, highlighting the compound's potential in diverse chemical syntheses (Boga et al., 2001).
- Molecular Conformation : Research on a similar compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, details its crystal structure and molecular conformation. Insights from such studies can inform the understanding of related compounds with methoxybenzene structures (Banerjee et al., 2002).
2. Catalytic Properties
- Catalysis in Alcohol Oxidation : Schiff base copper(II) complexes, synthesized from compounds including 2-hydroxy-3-methoxybenzaldehyde, demonstrate potential as catalysts in alcohol oxidation. This suggests possible catalytic applications for compounds with methoxybenzaldehyde structures (Hazra et al., 2015).
3. Synthesis of Trifluoromethyl Heterocycles
- Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor for trifluoromethyl heterocycles, shares structural similarities with the compound , especially in terms of the trifluoromethyl group. This underlines the compound's potential in synthesizing diverse trifluoromethyl heterocycles (Honey et al., 2012).
4. Applications in Polymer Science
- Synthesis of Soluble Polyimides : A study on the synthesis of soluble polyimides using aromatic diamines containing pyridine and fluorine indicates potential applications of the compound in polymer science. Its structural components, particularly the pyridine and trifluoromethyl groups, could be relevant in similar contexts (Zhang et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-21-11-4-2-3-8(7-20)12(11)22-13-10(15)5-9(6-19-13)14(16,17)18/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUNWBBYGDEOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2409892.png)

![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2409897.png)
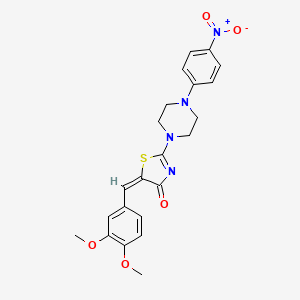
![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)

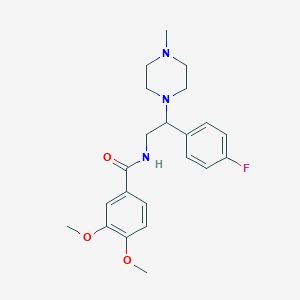
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)
